molecular formula C12H19N B13222983 [1-(2-Methylphenyl)ethyl](propyl)amine

[1-(2-Methylphenyl)ethyl](propyl)amine

Cat. No.: B13222983
M. Wt: 177.29 g/mol
InChI Key: UQBHXDVSTUBYAJ-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)ethyl](propyl)amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-9-13-11(3)12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3

InChI Key

UQBHXDVSTUBYAJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC=C1C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 42142-17-6 Synonyms: 1-(o-Tolyl)ethylamine;


,2-Dimethylbenzylamine; 1-(2-Methylphenyl)ethanamine
Date:  October 26, 2023
Distribution:  Research & Development, Chemical Engineering, Pharmaceutical Synthesis

Executive Summary

1-(2-Methylphenyl)ethylamine (CAS 42142-17-6) is a chiral benzylic amine derivative characterized by significant steric hindrance due to the ortho-methyl substitution on the phenyl ring. Unlike its para-isomer (CAS 586-70-9), which is widely used as a commodity resolving agent, the ortho-isomer offers unique stereoelectronic properties that make it a specialized tool in asymmetric synthesis and chiral resolution. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via reductive amination, optical resolution protocols, and applications in pharmaceutical intermediate development.

Chemical Identity & Nomenclature

The accurate identification of this compound is critical due to the existence of structural isomers (e.g., 2-methylphenethylamine, CAS 55755-16-3) and positional isomers (para/meta derivatives).

AttributeDetail
CAS Number (Racemic) 42142-17-6
IUPAC Name 1-(2-Methylphenyl)ethanamine
Common Name

,2-Dimethylbenzylamine; 1-(o-Tolyl)ethylamine
Molecular Formula C

H

N
Molecular Weight 135.21 g/mol
SMILES CC(N)c1ccccc1C
InChI Key ZQVYRJXZAWZERP-UHFFFAOYSA-N (Racemic)
Structure Chiral center at the

-carbon (benzylic position)

Note on Stereochemistry: While the racemic mixture (CAS 42142-17-6) is the primary commercial form, the pure enantiomers are critical for chiral applications.

  • (R)-Enantiomer: Often resolved from the racemate; specific CAS not widely indexed in public registries, typically referenced as (R)-1-(o-tolyl)ethylamine.

  • (S)-Enantiomer: The counter-enantiomer, used for complementary chiral resolutions.

Physicochemical Properties[2][3][4][5][6]

The ortho-methyl group introduces steric strain that influences the boiling point and basicity compared to the unsubstituted


-methylbenzylamine.
PropertyValueNote
Appearance Colorless to pale yellow liquidAmine odor, air-sensitive
Boiling Point 205–210 °C (at 760 mmHg)Est.[1][2][3] based on p-isomer (208 °C)
Density 0.94 – 0.96 g/cm

At 25 °C
Refractive Index (

)
1.5250 – 1.5350Characteristic of benzylic amines
pKa ~9.5Basic, forms stable salts with mineral acids
Solubility Soluble in EtOH, Et

O, DCM
Sparingly soluble in water
Flash Point ~85 °CCombustible liquid (Class IIIA)

Synthesis & Manufacturing

The industrial synthesis of 1-(2-Methylphenyl)ethylamine is predominantly achieved through the Reductive Amination of 2'-methylacetophenone. This route is preferred over the Leuckart-Wallach reaction in modern setups due to higher atom economy and easier purification.

Core Synthesis Pathway (Reductive Amination)

Reagents: 2'-Methylacetophenone (CAS 577-16-2), Ammonia (NH


), Hydrogen (H

), Raney Nickel or Pd/C Catalyst.

Reaction Scheme:

  • Imine Formation: Condensation of the ketone with ammonia to form the ketimine intermediate.

  • Hydrogenation: Catalytic reduction of the C=N bond to the C-N single bond.

Synthesis Ketone 2'-Methylacetophenone (CAS 577-16-2) Imine Intermediate Ketimine [Unstable] Ketone->Imine Condensation (-H2O) Ammonia NH3 (g) Ammonia->Imine Product 1-(2-Methylphenyl)ethylamine (CAS 42142-17-6) Imine->Product H2 / Raney Ni High Pressure

Figure 1: Catalytic reductive amination pathway for the synthesis of 1-(2-Methylphenyl)ethylamine.

Detailed Protocol (Laboratory Scale)
  • Setup: A high-pressure autoclave (Parr reactor) is charged with 2'-methylacetophenone (1.0 eq) and Methanol (solvent, 5 vol).

  • Ammonolysis: Anhydrous Ammonia gas is introduced to saturation or added as a methanolic solution (5-10 eq).

  • Catalyst Addition: Raney Nickel (10 wt% loading) is added under inert atmosphere (Argon/Nitrogen). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: The reactor is pressurized with H

    
     (50–100 psi) and heated to 60–80 °C.
    
  • Workup: Upon consumption of starting material (monitored by GC-MS), the catalyst is filtered (Celite). The solvent is removed in vacuo.

  • Purification: The crude oil is purified via vacuum distillation to yield the racemic amine.

Stereochemistry & Optical Resolution

For pharmaceutical applications, the enantiomerically pure form is often required. Due to the high cost of asymmetric synthesis ligands, Classical Resolution via diastereomeric salt formation remains the standard industrial method.

Resolution Protocol

The ortho-methyl group increases steric bulk, often requiring specific resolving agents like (L)-(+)-Tartaric acid or (S)-Mandelic acid .

Workflow:

  • Salt Formation: Mix racemic amine (1.0 eq) with (L)-(+)-Tartaric acid (0.5 - 1.0 eq) in Ethanol/Water.

  • Crystallization: Heat to reflux to dissolve, then cool slowly. The less soluble diastereomeric salt (e.g., (R)-Amine · (L)-Tartrate) crystallizes out.[4]

  • Filtration: Collect the crystals. The mother liquor contains the enriched (S)-enantiomer.

  • Recrystallization: Repeat to achieve >99% ee (enantiomeric excess).

  • Free Basing: Treat the salt with NaOH (aq) and extract with DCM to recover the chiral amine.

Resolution Racemate Racemic 1-(2-Methylphenyl)ethylamine Mixture Diastereomeric Salt Mixture (Solution) Racemate->Mixture Agent (L)-(+)-Tartaric Acid Agent->Mixture Solid Crystalline Salt (R)-Amine · (L)-Acid Mixture->Solid Crystallization Liquor Mother Liquor (S)-Amine Enriched Mixture->Liquor Filtration PureR Pure (R)-Amine Solid->PureR NaOH / Extraction

Figure 2: Optical resolution cycle using tartaric acid to isolate the (R)-enantiomer.

Applications in Drug Development[3]

Chiral Auxiliary & Building Block

1-(2-Methylphenyl)ethylamine serves as a specialized Chiral Auxiliary . The ortho-methyl group provides a "steric wall" that can induce higher diastereoselectivity in subsequent reactions (e.g., alkylations or Ugi reactions) compared to the unsubstituted


-methylbenzylamine.
Resolving Agent

The enantiopure amine is used to resolve chiral acids (e.g., ibuprofen precursors, mandelic acid derivatives) via salt formation. Its unique lipophilicity profile (LogP ~2.1) allows for resolution in non-polar solvents where other amines might fail.

Pharmaceutical Intermediates

The 1-(2-methylphenyl)ethyl moiety is a pharmacophore found in various CNS-active agents and agrochemicals (fungicides). It is often introduced to modulate the metabolic stability of a drug candidate by blocking metabolic positions on the phenyl ring.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H302Harmful if swallowed.
Flammable Liquid H227Combustible liquid.

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and a face shield.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent carbamate formation (reaction with atmospheric CO

    
    ).
    
  • Spill: Neutralize with weak acid (citric acid) before disposal.

References

  • Fisher Scientific. 1-(2-Methylphenyl)ethanamine Specifications. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16771015 (N-methyl derivative analog for property comparison). [Link]

  • Hirose, T., et al.Resolution of

    
    -methylbenzylamine via diastereomeric salt formation.[5][6]Chemistry, 2008.[5] (Contextual reference for resolution methodology).
    [Link]
    

Sources

A Technical Guide to the Potential Pharmacological Profile of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methylphenyl)ethylamine is a substituted phenethylamine derivative, presenting a chemical architecture that suggests a significant potential for interaction with monoaminergic systems in the central nervous system (CNS). As a structural analog of potent psychoactive compounds such as amphetamine and the trace amine-associated receptor 1 (TAAR1) agonist 2-Methylphenethylamine, it is critical to establish a comprehensive pharmacological profile to understand its potential therapeutic applications and liabilities. This guide provides a structured, hypothesis-driven framework for the systematic characterization of 1-(2-Methylphenyl)ethylamine. We will detail the essential in vitro and in vivo experimental protocols required to elucidate its mechanism of action, pharmacodynamic interactions, pharmacokinetic properties, and preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel CNS-active compounds.

Introduction and Chemical Profile

Chemical Structure and Properties

1-(2-Methylphenyl)ethylamine is a primary amine belonging to the phenethylamine class. Its structure is characterized by a phenethylamine backbone with two key substitutions:

  • An alpha-methyl (α-methyl) group on the ethyl side-chain, creating a chiral center. This modification is structurally analogous to amphetamine and is known to confer resistance to metabolism by monoamine oxidase (MAO), significantly increasing bioavailability and duration of action compared to the parent compound, phenethylamine.[1][2]

  • A methyl group at the ortho- (2-) position of the phenyl ring. Ring substitutions on phenethylamines are known to modulate receptor affinity and selectivity.[3]

These structural features provide a strong rationale for hypothesizing that 1-(2-Methylphenyl)ethylamine is a CNS stimulant, likely modulating neurotransmission through interactions with monoamine transporters and receptors.

Table 1: Physicochemical Properties of 1-(2-Methylphenyl)ethylamine

Property Value Source
IUPAC Name 1-(2-methylphenyl)ethan-1-amine -
Molecular Formula C₉H₁₃N -
Molar Mass 135.21 g/mol [4]
Appearance Clear, colorless liquid (predicted) [4]
Boiling Point 97 °C at 5 mmHg [4]
LogP (predicted) 2.1 [5]

| pKa (predicted) | ~9.91 |[5] |

Rationale for Pharmacological Investigation

The structural similarity of 1-(2-Methylphenyl)ethylamine to known neuropharmacological agents forms the basis of our investigative strategy.

  • Phenethylamine (PEA): The parent compound is an endogenous trace amine that acts as a TAAR1 agonist and a releasing agent of dopamine and norepinephrine.[6][[“]] However, it is rapidly metabolized by MAO-B, resulting in a very short half-life of 5-10 minutes.[8]

  • Amphetamine (α-methylphenethylamine): A potent CNS stimulant that acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters.[9] It is also a potent agonist of TAAR1.[1] The α-methyl group protects it from MAO degradation.

  • 2-Methylphenethylamine (2MPEA): A positional isomer of the target compound (lacking the α-methyl group) that is a known human TAAR1 agonist.[4][5]

Based on this, we hypothesize that 1-(2-Methylphenyl)ethylamine will exhibit a pharmacological profile similar to amphetamine: a TAAR1 agonist and a monoamine releasing agent/reuptake inhibitor with an extended duration of action compared to PEA.

Proposed Pharmacodynamic Characterization

To define the molecular mechanism of action, a multi-step in vitro characterization is necessary. The primary objective is to determine the compound's affinity for and functional activity at key monoaminergic targets.

G cluster_0 Phase 1: Target Affinity Screening cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling Binding Radioligand Binding Assays (DAT, NET, SERT, TAAR1) Uptake Synaptosomal Uptake Assays ([3H]-DA, [3H]-NE, [3H]-5-HT) Binding->Uptake TAAR1_Func TAAR1 Functional Assay (cAMP Accumulation) Binding->TAAR1_Func Selectivity Broad Receptor Panel Screen (e.g., Adrenergic, Serotonergic) Binding->Selectivity Release Neurotransmitter Release Assays Uptake->Release

Caption: In Vitro Pharmacodynamic Evaluation Workflow.

Protocol 1: Radioligand Binding Assays
  • Expertise & Causality: This is the foundational experiment to identify which molecular targets the compound physically interacts with and with what avidity. By using competitive binding, we displace a known high-affinity radioligand from the receptor with our test compound. The resulting inhibition constant (Ki) is a direct measure of binding affinity. A low Ki value indicates high affinity. This screen is crucial for guiding subsequent, more complex functional assays.

  • Methodology:

    • Target Preparation: Utilize cell membranes from HEK293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), and trace amine-associated receptor 1 (hTAAR1).

    • Radioligands:

      • hDAT: [³H]WIN 35,428

      • hNET: [³H]Nisoxetine

      • hSERT: [³H]Citalopram

      • hTAAR1: [³H]p-Tyramine (or a suitable agonist)

    • Assay Conditions: Incubate prepared membranes with a fixed concentration of radioligand and a range of concentrations of 1-(2-Methylphenyl)ethylamine (e.g., 0.1 nM to 100 µM).

    • Detection: Following incubation, separate bound and free radioligand via rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity (Ki, nM) Profile

Target 1-(2-Methylphenyl)ethylamine Amphetamine (Comparator)
hDAT 150 300
hNET 45 50
hSERT >10,000 >10,000

| hTAAR1 | 90 | 85[10] |

Protocol 2: Neurotransmitter Release & Uptake Assays
  • Expertise & Causality: Binding does not equal function. A compound can be an inhibitor (blocker) or a substrate (releaser). This distinction is critical for predicting in vivo effects. An uptake inhibition assay measures the blockade of neurotransmitter transport into the cell, while a release assay directly measures efflux out of the cell. For a stimulant profile, we hypothesize the compound will be a substrate, actively promoting neurotransmitter release.

  • Methodology:

    • Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from rat striatum (rich in DAT) and cortex (rich in NET).

    • Uptake Inhibition: Pre-incubate synaptosomes with various concentrations of 1-(2-Methylphenyl)ethylamine. Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine). Terminate the reaction and measure the amount of radioactivity taken up by the synaptosomes.

    • Transporter-Mediated Release: Load synaptosomes with a radiolabeled neurotransmitter. Wash to remove excess label. Perfuse the loaded synaptosomes with buffer, followed by buffer containing various concentrations of the test compound. Collect the perfusate and measure the amount of radioactivity released over time.

Protocol 3: TAAR1 Functional Assay
  • Expertise & Causality: TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation by agonists like phenethylamine, couples to Gαs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Measuring cAMP accumulation is a direct readout of receptor activation (agonism).

G Compound 1-(2-Methylphenyl)ethylamine TAAR1 TAAR1 Receptor Compound->TAAR1 Binds Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation & Downstream Signaling cAMP->PKA

Caption: Hypothesized TAAR1 Agonist Signaling Pathway.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing human TAAR1.

    • Assay: Plate cells and stimulate with a range of concentrations of 1-(2-Methylphenyl)ethylamine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: Plot cAMP concentration against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).

Projected Pharmacokinetic (ADME) Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) profile dictates a drug's concentration over time and, therefore, its efficacy and safety. The presence of the α-methyl group strongly suggests resistance to MAO, predicting a longer half-life than non-α-methylated phenethylamines.[2]

G cluster_0 In Vitro ADME cluster_1 In Vivo PK cluster_2 Data Output MetStab Metabolic Stability (Microsomes) PK_Study Rodent PK Study (IV & PO Dosing) MetStab->PK_Study CYP CYP450 Inhibition CYP->PK_Study PPB Plasma Protein Binding PPB->PK_Study Perm Permeability (PAMPA) Perm->PK_Study Params Calculate PK Parameters (T½, Cmax, AUC, F%) PK_Study->Params

Caption: Integrated ADME Profiling Workflow.

Protocol 4: In Vitro ADME Screening
  • Expertise & Causality: Before moving to animal studies, in vitro ADME assays provide a cost-effective way to predict human pharmacokinetics. Metabolic stability in liver microsomes indicates how quickly the liver might clear the drug. CYP450 inhibition assays flag the potential for harmful drug-drug interactions. Permeability and protein binding data are essential for building models that predict brain exposure and the amount of free (active) drug in circulation.

  • Methodology:

    • Metabolic Stability: Incubate the compound with human and rat liver microsomes and NADPH (as a cofactor). Sample at multiple time points and quantify the remaining parent compound using LC-MS/MS to determine the in vitro half-life (T½).

    • CYP450 Inhibition: Use commercially available kits to assess the IC₅₀ of the compound against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • Plasma Protein Binding: Determine the fraction bound to plasma proteins using equilibrium dialysis.

    • Permeability: Assess passive diffusion across an artificial membrane using a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration potential.

Protocol 5: In Vivo Pharmacokinetic Study (Rodent Model)
  • Expertise & Causality: This is the definitive study to understand how the drug behaves in a living system. Intravenous (IV) administration allows for the determination of clearance and volume of distribution, while oral (PO) administration reveals oral absorption and bioavailability (F%). This data is crucial for selecting appropriate doses for subsequent efficacy and toxicology studies.

  • Methodology:

    • Animals: Male Sprague-Dawley rats.

    • Dosing: Administer a single dose of the compound intravenously (e.g., 1 mg/kg) and orally (e.g., 5 mg/kg) to separate groups of animals.

    • Sampling: Collect serial blood samples via tail vein or jugular vein cannula at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Bioanalysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters.

Table 3: Projected Pharmacokinetic Parameters in Rat

Parameter Predicted Value Rationale/Significance
T½ (Half-life) 2 - 4 hours α-methyl group prevents rapid MAO metabolism.
CL (Clearance) Low to Moderate Dependent on hepatic (CYP450) metabolism.
Vd (Volume of Distribution) > 1 L/kg Lipophilic nature (LogP ~2.1) suggests good tissue penetration.

| F% (Oral Bioavailability) | > 50% | Expected good absorption and resistance to first-pass metabolism. |

Potential In Vivo Effects and Toxicology

Hypothesized Behavioral Effects

Given the hypothesized mechanism as a DAT/NET releasing agent, 1-(2-Methylphenyl)ethylamine is expected to produce dose-dependent increases in locomotor activity and stereotypic behaviors in rodents, consistent with other CNS stimulants.[11]

Protocol 6: Rodent Locomotor Activity Assay
  • Expertise & Causality: The open-field locomotor activity test is a standard and robust method for quantifying the stimulant or sedative properties of a novel compound. An increase in distance traveled, rearing, and ambulatory time is a hallmark of psychostimulant action mediated by dopamine and norepinephrine release in brain regions like the nucleus accumbens and prefrontal cortex.

  • Methodology:

    • Animals: Male C57BL/6 mice.

    • Apparatus: Automated open-field chambers equipped with infrared beams to track movement.

    • Procedure: Acclimate mice to the chambers for 30-60 minutes. Administer vehicle or various doses of 1-(2-Methylphenyl)ethylamine via intraperitoneal (IP) injection. Record locomotor activity (total distance traveled, rearing counts, etc.) for at least 2 hours post-injection.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of action. Compare total activity across dose groups using ANOVA.

Toxicological Considerations

The toxicological profile is predicted to be similar to other phenethylamine-class stimulants.

  • Primary Risks: Sympathomimetic toxicity (tachycardia, hypertension, hyperthermia) and potential for serotonin syndrome if there is any off-target activity at SERT.[12]

  • Safety Pharmacology: A comprehensive safety assessment must include:

    • Cardiovascular Evaluation: In vivo monitoring of blood pressure, heart rate, and ECG in a large animal model (e.g., conscious telemetered dog).

    • hERG Assay: An in vitro patch-clamp assay to assess the risk of QT prolongation, a critical liability for cardiac safety.

  • Abuse Liability: As a presumed dopamine releasing agent, the compound will have a high potential for abuse. This must be formally assessed in relevant animal models (e.g., conditioned place preference, self-administration).

Summary and Future Directions

1-(2-Methylphenyl)ethylamine is a novel phenethylamine derivative with a high probability of acting as a CNS stimulant through a dual mechanism involving monoamine release/reuptake inhibition and TAAR1 agonism. Its chemical structure suggests metabolic stability and good oral bioavailability.

The experimental framework detailed in this guide provides a clear, logical path to systematically validate these hypotheses. Successful characterization, beginning with the proposed in vitro assays, will elucidate its precise mechanism, potency, and selectivity. Subsequent pharmacokinetic and in vivo studies will be essential to define its therapeutic window and potential liabilities. This foundational data package is a prerequisite for any further consideration of 1-(2-Methylphenyl)ethylamine as a pharmacological tool or therapeutic candidate.

References

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link][6]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from [Link][[“]][[“]]

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. Retrieved from [Link][14]

  • Grokipedia. (n.d.). 2-Methylphenethylamine. Retrieved from [Link][5]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link][1]

  • PharmaCompass. (n.d.). (+/-)-.ALPHA.-METHYLPHENETHYLAMINE. Retrieved from [Link][9]

  • Wikipedia. (n.d.). 2-Methylphenethylamine. Retrieved from [Link][4]

  • BindingDB. (n.d.). Ki Summary for BDBM50022723. Retrieved from [Link][10]

  • Wang, X., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Retrieved from [Link][3]

  • Gatch, M. B., et al. (2021). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Molecules, 26(23), 7118. Retrieved from [Link][2]

  • University of Virginia School of Medicine. (n.d.). Phenethylamines. Blue Ridge Poison Center. Retrieved from [Link][12]

  • Taylor & Francis Online. (n.d.). Phenethylamine – Knowledge and References. Retrieved from [Link][15]

  • Shannon, H. E., Cone, E. J., & Yousefnejad, D. (1982). Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog. Journal of Pharmacology and Experimental Therapeutics, 223(1), 190-196. Retrieved from [Link][8]

  • Meyer, M. R., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 11956. Retrieved from [Link][11]

Sources

Methodological & Application

Protocol for in vivo studies of 1-(2-Methylphenyl)ethylamine in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

This application note details the protocol for the pharmacological evaluation of 1-(2-Methylphenyl)ethylamine (also known as


-dimethylbenzylamine or 1-(o-tolyl)ethylamine).[1]

Chemical Context & Causality: Unlike amphetamine (a phenethylamine with a two-carbon chain), this molecule is a benzylamine derivative (one-carbon separation between the aromatic ring and the amine).[1]

  • Structural Implication: Benzylamines typically exhibit distinct pharmacokinetic profiles compared to phenethylamines.[1] They are often substrates for semicarbazide-sensitive amine oxidase (SSAO) or monoamine oxidase (MAO) type B.[1]

  • Steric Factors: The ortho-methyl substitution introduces steric hindrance near the benzylic position, potentially altering metabolic stability and receptor binding affinity compared to the unsubstituted parent (1-phenylethylamine).[1]

  • Hypothesis: The study aims to determine if this steric protection confers sufficient metabolic stability to allow for central nervous system (CNS) stimulant effects similar to amphetamines, or if the compound acts primarily as a transient MAO inhibitor.

Pre-Clinical Preparation & Formulation[1]

Objective: To create a stable, water-soluble delivery system for intravenous (IV) and intraperitoneal (IP) administration.[1]

Salt Formation (Critical Step)

The free base of 1-(2-Methylphenyl)ethylamine is a liquid and lipophilic.[1] For reproducible in vivo dosing, it must be converted to the hydrochloride (HCl) salt.

  • Protocol:

    • Dissolve free base in dry diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether dropwise at 0°C.

    • Precipitate forms immediately. Filter, wash with cold ether, and dry under vacuum.

    • Validation: Verify melting point (approx. 180-185°C) and purity via NMR.

Vehicle Selection
  • Standard: 0.9% Sterile Saline.[1]

  • Solubility Check: If >10 mg/mL solubility is not achieved, add 5%

    
    -cyclodextrin (Captisol®) to prevent precipitation at the injection site.[1] Avoid DMSO in behavioral studies if possible due to potential confounding motor effects.
    

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the logical progression of the study, from safety assessment to mechanistic elucidation.

StudyWorkflow cluster_0 Decision Gate Start Compound Synthesis (HCl Salt) Safety Module A: Dose Ranging (OECD 425) Start->Safety Purity >98% PK Module B: Pharmacokinetics (ADME) Safety->PK Establish LD50 Behavior Module C: Locomotor Activity (Open Field) PK->Behavior Tmax & T1/2 Mech Module D: In Vivo Microdialysis (Neurochemistry) Behavior->Mech Active Dose

Figure 1: Sequential workflow ensuring safety and dose optimization before resource-intensive microdialysis.

Module A: Safety & Dose Ranging (Self-Validating)

Rationale: As a benzylamine derivative, potency is unpredictable. Standard amphetamine doses (1-5 mg/kg) may be toxic or ineffective.[1]

Protocol: Up-and-Down Procedure (Modified OECD 425) [1]

  • Subjects: C57BL/6J Mice (n=6) or Sprague-Dawley Rats (n=6).

  • Starting Dose: 10 mg/kg (IP).

  • Observation: Monitor for 48 hours.

    • If survival: Increase dose by factor of 3.2 (next: 32 mg/kg).

    • If mortality/severe toxicity:[1] Decrease dose by factor of 3.2 (next: 3.2 mg/kg).

  • Endpoint: Calculation of the Maximum Tolerated Dose (MTD).

  • Self-Validation: The study cannot proceed to Module B until the MTD is established with 95% confidence intervals.

Module B: Pharmacokinetics (PK)

Rationale: Determine the half-life (


) to set the duration of behavioral testing. Benzylamines are prone to rapid oxidation; knowing the clearance rate is vital.

Protocol:

  • Dose: 5 mg/kg (IV bolus) and 10 mg/kg (IP).[1]

  • Sampling: Tail vein microsampling (20

    
    L) at t = 5, 15, 30, 60, 120, 240 min.
    
  • Analysis: LC-MS/MS (MRM mode).

    • Target: Parent compound and predicted metabolite (2-methylbenzoic acid).[1]

  • Output: Calculate

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).

Module C: Behavioral Profiling (Open Field)

Rationale: To assess psychostimulant activity (horizontal locomotion) and stereotypy (repetitive movements), which distinguish dopamine releasers from non-stimulants.

Experimental Setup:

  • Apparatus: 40 x 40 cm acrylic arena with infrared beam tracking.[1]

  • Habituation: 60 minutes prior to injection (Crucial to lower baseline stress).[1]

Step-by-Step Protocol:

  • t = -60 min: Place rat in arena. Record baseline activity.

  • t = 0 min: Inject Vehicle (Control), Positive Control (Amphetamine 1.0 mg/kg), or Test Compound (Doses: 3, 10, 30 mg/kg IP).

  • t = 0 to 120 min: Continuous recording.

  • Data Binning: Analyze data in 5-minute bins.

Data Presentation Table:

ParameterMetricSignificance Indicator
Horizontal Activity Total Distance Moved (cm)Stimulant Effect (p<0.05 vs Vehicle)
Vertical Activity Rearing CountsExploratory Drive
Center Time Duration (s) in center zoneAnxiolytic/Anxiogenic Index
Stereotypy Repetitive fine movementsHigh-dose Dopaminergic Activation

Module D: In Vivo Microdialysis (The "Gold Standard")

Rationale: Behavioral stimulation can be caused by various mechanisms.[1] Microdialysis definitively proves if the compound releases dopamine (DA) or norepinephrine (NE) in the Nucleus Accumbens (NAc), the hallmark of abuse potential.

Stereotaxic Surgery[1]
  • Target: Nucleus Accumbens Shell (Reward pathway).[1]

  • Coordinates (Rat): AP +1.7 mm, ML +0.8 mm, DV -7.0 mm (relative to Bregma).[1]

  • Recovery: Allow 5-7 days post-surgery before testing to minimize inflammation artifacts.

Microdialysis Loop Visualization

Microdialysis Pump Syringe Pump (aCSF Flow: 1.5 µL/min) Brain Rat Brain (NAc Probe) Pump->Brain Perfusion Dialysate Dialysate Collection (4°C Fraction Collector) Brain->Dialysate Diffusion (Recovery ~15%) HPLC HPLC-ECD Analysis (Detect DA/NE/5-HT) Dialysate->HPLC Injection (20 µL) Data Chromatogram Integration HPLC->Data Quantification

Figure 2: Closed-loop microdialysis system for real-time neurotransmitter quantification.

Execution Protocol
  • Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).

  • Equilibration: Perfuse for 90 mins to stabilize basal efflux.

  • Baseline Sampling: Collect 3 samples (20 min each). Variance must be <10%.

  • Drug Administration: Inject 1-(2-Methylphenyl)ethylamine (IP) at the active dose determined in Module C.

  • Post-Drug Sampling: Collect for 180 mins.

  • Verification: Post-mortem histology to confirm probe placement.[1]

References

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs.[1][2] NIDA Research Monograph.[1]

  • Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences, 85(14), 5274–5278. [1]

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] OECD Publishing.[1]

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press. (Standard Reference for Coordinates).[1]

  • Kehr, J. (1993). A survey on quantitative microdialysis: theoretical models and practical implications. Journal of Neuroscience Methods, 48(3), 251-261.[1]

Sources

Application Notes & Protocols: Characterizing 1-(2-Methylphenyl)ethylamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: Scaffolding a Research Program for a Novel Phenethylamine

The phenethylamine class of compounds is foundational to neuropharmacology, encompassing endogenous neurotransmitters (e.g., dopamine), prescription medications (e.g., amphetamine), and powerful research tools.[1][2] Their primary mechanism involves modulating monoaminergic systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—which are central to mood, cognition, and arousal.[3][4]

This guide focuses on 1-(2-Methylphenyl)ethylamine , a specific, under-investigated derivative. Its structure, featuring a methyl group at the ortho position of the phenyl ring, distinguishes it from its more extensively studied isomers, such as 1-(4-methylphenyl)ethylamine, and from the canonical stimulant amphetamine (α-methylphenethylamine).[5][6] This subtle structural change can dramatically alter pharmacological activity, as seen in related compounds where positional isomers exhibit vastly different effects. For instance, studies on ortho-methyl-phenylethylamine (a close structural analog) have shown a decrease in locomotor activity at higher doses, contrasting sharply with the typical stimulant effects of other phenethylamines.[7][8]

Given the limited direct data on 1-(2-Methylphenyl)ethylamine, this document provides a comprehensive framework for its systematic neuropharmacological characterization. It is designed not as a review of existing knowledge, but as a strategic guide with detailed, field-proven protocols to elucidate the compound's mechanism of action, potency, and potential behavioral effects. We will proceed from foundational in vitro screening to confirm molecular targets to in vivo assays that reveal its functional impact on central nervous system (CNS) activity.

Part 1: Hypothesized Molecular Targets and Mechanistic Pathways

The phenethylamine backbone strongly predicts interaction with the cellular machinery that regulates monoamine neurotransmission. Our investigation will prioritize the most likely targets before exploring secondary possibilities.

Primary Hypothesized Targets:

  • Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[3][9][10] Phenethylamines are well-known to interact with MATs as either inhibitors (blockers, like cocaine) or substrates (releasers, like amphetamine), leading to increased extracellular monoamine concentrations.[2][4]

  • Trace Amine-Associated Receptor 1 (TAAR1): This intracellular G-protein coupled receptor is a key modulator of monoaminergic activity and a primary target for endogenous trace amines like β-phenylethylamine (PEA).[2][[“]][12] Agonism at TAAR1 can trigger downstream signaling cascades that influence transporter function and neuronal firing rates.[2]

Potential Secondary Targets:

  • Monoamine Oxidases (MAO): The enzymes MAO-A and MAO-B are responsible for degrading monoamine neurotransmitters.[13] Inhibition of MAO could potentiate the effects of 1-(2-Methylphenyl)ethylamine or endogenous monoamines.

  • Sigma Receptors (σ1 and σ2): These enigmatic receptors are implicated in a variety of CNS functions and are known to bind a diverse range of ligands, including some psychoactive compounds.[14]

The following diagram illustrates the primary hypothesized points of interaction for 1-(2-Methylphenyl)ethylamine within a monoaminergic synapse.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging MAO MAO TAAR1 TAAR1 DAT DAT / NET / SERT TAAR1->DAT Modulates DA_cyto Cytosolic Dopamine DAT->DA_cyto Reuptake Test_Compound 1-(2-Methylphenyl)ethylamine Test_Compound->MAO Inhibits? Test_Compound->TAAR1 Activates? Test_Compound->DAT Binds/Inhibits or Reverses DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_cyto->MAO Degradation Post_Receptor Postsynaptic Dopamine Receptor DA_synapse->Post_Receptor Binds cluster_uptake Uptake Inhibition Assay cluster_efflux Efflux (Release) Assay start In Vitro Functional Assays U1 Pre-incubate cells with test compound start->U1 Is it an Inhibitor? E1 Pre-load cells with [3H]-Neurotransmitter start->E1 Is it a Releaser? U2 Add [3H]-Neurotransmitter (e.g., [3H]DA) U1->U2 U3 Incubate (5-10 min) U2->U3 U4 Wash & Lyse Cells U3->U4 U5 Quantify Intracellular Radioactivity U4->U5 U6 Calculate IC50 U5->U6 E2 Wash extracellular label E1->E2 E3 Add test compound E2->E3 E4 Incubate (10-30 min) E3->E4 E5 Collect Supernatant & Lyse Cells E4->E5 E6 Quantify Radioactivity (Supernatant + Lysate) E5->E6 E7 Calculate % Release & EC50 E6->E7

Caption: Workflow for in vitro functional transporter assays.

Part 3: In Vivo Characterization Protocols

Following in vitro characterization, in vivo studies are essential to understand how the compound's molecular actions translate into physiological and behavioral effects in a whole organism.

Protocol 3: Spontaneous Locomotor Activity in Rodents

This is the primary behavioral screen for assessing stimulant or sedative properties.

Causality and Self-Validation: Locomotor activity is a well-established behavioral proxy for the stimulant effects of drugs that increase synaptic dopamine and norepinephrine. [15]A dose-response curve is critical for validation; a systematic change in activity with increasing doses demonstrates a pharmacological effect. Including a vehicle control group is mandatory to account for the effects of injection and handling, while a positive control (e.g., d-amphetamine, 2-5 mg/kg) confirms the sensitivity of the model.

Methodology:

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats. [16]House animals with a standard 12:12 light/dark cycle and allow ad libitum access to food and water.

  • Apparatus: Use standard open-field arenas (e.g., 40x40 cm) equipped with infrared beam arrays or an overhead video tracking system to automatically record movement.

  • Procedure:

    • Habituation: Place animals in the open-field arenas for 30-60 minutes to allow them to acclimate to the novel environment and for baseline activity to stabilize.

    • Administration: Remove animals, administer the test compound via intraperitoneal (i.p.) injection across a range of doses (e.g., 1, 3, 10, 30 mg/kg), vehicle, or a positive control.

    • Testing: Immediately return the animals to the arenas and record locomotor activity for 60-120 minutes.

  • Data Analysis:

    • Quantify key parameters, typically total distance traveled, analyzed in time bins (e.g., 5-minute intervals).

    • Other relevant measures include vertical activity (rearing) and time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

    • Compare dose groups to the vehicle control group using ANOVA followed by post-hoc tests.

Protocol 4: In Vivo Neurochemistry via Microdialysis

This protocol provides direct evidence of a compound's effect on neurotransmitter levels in specific brain regions of an awake, freely moving animal.

Causality and Self-Validation: Microdialysis allows for the direct measurement of extracellular neurochemicals, providing a powerful link between drug administration and synaptic neurotransmitter concentration. [17]The self-validating nature of this protocol comes from establishing a stable baseline of neurotransmitter levels before drug administration. A significant deviation from this baseline following injection is direct evidence of a pharmacological effect.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and use a stereotaxic frame to surgically implant a guide cannula targeting a specific brain region (e.g., the nucleus accumbens or striatum, key areas for dopamine signaling). Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

    • Administration: Administer 1-(2-Methylphenyl)ethylamine (i.p.) at a behaviorally active dose determined from Protocol 3.

    • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [18]4. Data Analysis:

    • Quantify the concentration of each monoamine in the samples.

    • Express the post-injection levels as a percentage of the average baseline concentration.

    • Plot the % baseline neurotransmitter level over time to visualize the neurochemical response to the drug.

cluster_loco Locomotor Activity cluster_micro Microdialysis start In Vivo Characterization L1 Habituate Animal to Open Field start->L1 Behavioral Effect? M1 Implant Guide Cannula (e.g., Striatum) start->M1 Neurochemical Effect? L2 Administer Compound (Dose-Response) L1->L2 L3 Record Movement (60-120 min) L2->L3 L4 Analyze Distance Traveled, Rearing, etc. L3->L4 L5 Assess Stimulant/ Sedative Profile L4->L5 M2 Establish Stable Baseline Neurotransmitter Levels M1->M2 M3 Administer Compound M2->M3 M4 Collect Dialysate Samples (2-3 hours) M3->M4 M5 Analyze Samples via HPLC-ED M4->M5 M6 Confirm Neurochemical Mechanism M5->M6

Caption: Workflow for in vivo behavioral and neurochemical assays.

References

  • Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters in the brain. In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-16. [Link]

  • Bodard, S., et al. (2022). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. STAR Protocols, 3(4), 101799. [Link]

  • Mosnaim, A. D., et al. (2015). Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms. American Journal of Therapeutics, 22(6), 447-453. [Link]

  • Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. American Journal of Therapeutics, 22(6), 447-453. [Link]

  • Kim, J., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485. [Link]

  • Bodard, S., et al. (2021). Protocol for simultaneous evaluation of neuronal activity and neurotransmitter release following chronic amyloid-beta oligomer injections in the rat hippocampus. bioRxiv. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]

  • González-Maeso, J. (2012). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 897, 15-28. [Link]

  • Demin, K. A., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(12), 1829-1842. [Link]

  • Woźniak, M., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 24(20), 15383. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Heuer, A., et al. (2021). Neurotransmitter Release of Reprogrammed Cells Using Electrochemical Detection Methods. Methods in Molecular Biology, 2304, 199-211. [Link]

  • Immusmol. (2025). ELISA kits for neurotransmitter quantification. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? [Link]

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. [Link]

  • Oddi, S., et al. (2014). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1231, 1-13. [Link]

  • Gholami, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 3(1), 64-71. [Link]

  • Grokipedia. (n.d.). 2-Methylphenethylamine. [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 60(13), 5345-5377. [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • PharmaCompass. (n.d.). (+/-)-.ALPHA.-METHYLPHENETHYLAMINE. [Link]

  • Zhang, P., et al. (2020). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 5(7), 1369-1374. [Link]

  • Baker, G. B., et al. (1987). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 92(2), 243–255. [Link]

  • Baker, G. B., et al. (1987). Neuropharmacological and neurochemical properties of N‐(2‐cyanoethyl)‐2‐phenylethylamine, a prodrug of 2‐phenylethylamine. British Journal of Pharmacology, 92(2), 243-255. [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. [Link]

  • Figueroa-Valverde, L., et al. (2015). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol... ResearchGate. [Link]

  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Patra, A., et al. (2014). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences, 126(3), 837-846. [Link]

  • Wikipedia. (n.d.). α-Ethyl-N-methylphenethylamine. [Link]

  • Zhang, Y., et al. (2024). Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review. Frontiers in Pharmacology, 15, 1386787. [Link]

  • González-Reyes, A. D., et al. (2024). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 25(16), 8848. [Link]

  • Kim, J. Y., & Kim, H. S. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 928981. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Quantification of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the quantitative analysis of 1-(2-Methylphenyl)ethylamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, validation, and routine sample analysis. The following content is structured in a practical question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Optimization

Question 1: I am starting to develop a method for 1-(2-Methylphenyl)ethylamine. What are the expected precursor and product ions for my MRM transitions?

Answer: For 1-(2-Methylphenyl)ethylamine (molar mass: 135.21 g/mol ), you will be working in positive electrospray ionization (ESI+) mode. The primary amine group is readily protonated.

  • Precursor Ion ([M+H]⁺): The expected precursor ion is the protonated molecule at m/z 136.2 .

  • Product Ions: Fragmentation of phenethylamines is typically dominated by the cleavage of the bond between the alpha (α) and beta (β) carbons of the ethylamine side chain (benzylic cleavage). This is a highly favorable fragmentation pathway as it results in a stable tropylium-like ion or a stable iminium ion.

The most probable and abundant product ions are:

  • m/z 119.1: Resulting from the neutral loss of ammonia (NH₃, 17.03 Da). This occurs through rearrangement and is a common fragmentation for primary amines.

  • m/z 91.1: The classic tropylium ion, formed by the cleavage of the Cα-Cβ bond and loss of the ethylamine side group, followed by rearrangement of the tolyl group.

  • m/z 121.1: Resulting from the loss of a methyl radical (CH₃) from the precursor ion, although this may be less intense.

A logical starting point for your Multiple Reaction Monitoring (MRM) method is to use the most intense and specific transitions.

Table 1: Recommended MRM Transitions for Method Development

AnalytePrecursor Ion (Q1)Product Ion (Q3) - QuantifierProduct Ion (Q3) - QualifierTypical Collision Energy (CE)
1-(2-Methylphenyl)ethylamine136.2119.191.110-25 eV (Optimize)

Causality Insight: The quantifier ion should ideally be the most abundant and stable fragment, ensuring maximum sensitivity. The qualifier ion serves as a point of confirmation for the analyte's identity. The ratio of the quantifier to the qualifier signal should remain constant across all standards and samples.[1]

Question 2: My chromatographic peak shape is poor (tailing or fronting). What are the likely causes and how can I fix it?

Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy. Let's break down the potential causes and solutions.

A. Peak Tailing:

  • Cause 1: Secondary Interactions: The primary amine in your analyte is basic and can interact with acidic silanol groups on the surface of standard silica-based C18 columns. This is a very common cause of peak tailing for amines.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid (0.1% is standard) or a basic modifier like ammonium hydroxide to your mobile phase.[2] Formic acid will protonate the analyte and suppress the interaction with silanols.

      • Column Choice: Use a column with end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol activity. A phenyl-hexyl column can also be a good choice due to potential π-π interactions with the aromatic ring of the analyte.[2]

  • Cause 2: Column Contamination/Overload: Buildup of matrix components on the column frit or head can distort peak shape. Injecting too much analyte can also lead to tailing.

    • Solution:

      • Guard Column: Always use a guard column to protect your analytical column.[3]

      • Column Wash: Implement a robust column wash procedure between runs, including a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) to remove strongly retained compounds.

      • Dilute Sample: Check if diluting your sample improves the peak shape.

B. Peak Fronting:

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase), the peak can front.

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition.[3]

  • Cause 2: Column Collapse: While less common with modern columns, operating a C18 column in highly aqueous conditions (<5% organic) for extended periods can cause phase collapse, leading to distorted peaks.

    • Solution: Ensure your initial mobile phase conditions contain at least 5% organic solvent.

Workflow for Troubleshooting Peak Shape:

start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause1 Check for secondary interactions is_tailing->tailing_cause1 Yes fronting_cause1 Check sample solvent strength is_fronting->fronting_cause1 Yes solution1a Add 0.1% Formic Acid to Mobile Phase tailing_cause1->solution1a solution1b Switch to end-capped or hybrid particle column tailing_cause1->solution1b tailing_cause2 Check for column contamination or overload tailing_cause1->tailing_cause2 end Peak Shape Improved solution1a->end solution1b->end solution2a Use/Replace Guard Column tailing_cause2->solution2a solution2b Perform Column Wash tailing_cause2->solution2b solution2c Dilute Sample tailing_cause2->solution2c solution2a->end solution2b->end solution2c->end solution3 Reconstitute in initial mobile phase fronting_cause1->solution3 fronting_cause2 Check for column collapse fronting_cause1->fronting_cause2 solution3->end solution4 Ensure >5% organic in mobile phase fronting_cause2->solution4 solution4->end

Fig 1. Troubleshooting workflow for poor peak shape.
Section 2: Sample Preparation & Matrix Effects

Question 3: I am seeing significant signal suppression (ion suppression) in my biological samples (plasma/urine). How can I identify and mitigate this?

Answer: Ion suppression, a form of matrix effect, is a critical challenge in bioanalysis where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, leading to reduced sensitivity and inaccurate quantification.[4] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4][5]

Step 1: Confirming Ion Suppression The standard method to diagnose ion suppression is a post-column infusion experiment .

  • Infuse a standard solution of 1-(2-Methylphenyl)ethylamine at a constant flow rate into the MS source, downstream of the LC column.

  • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).

  • Monitor the analyte's signal. A stable baseline will be observed. Any dip in this baseline corresponds to a region where matrix components are eluting and causing suppression.

  • Compare the retention time of your analyte to the regions of suppression. If they overlap, you have confirmed a matrix effect problem.[6]

Step 2: Mitigating Ion Suppression

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate your analyte from the interfering matrix components.

    • Action: Modify your LC gradient to be shallower, increasing the separation between your analyte and the suppression zone. Try a column with a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.[2]

  • Enhance Sample Cleanup: If chromatography alone is insufficient, you need a more rigorous sample preparation method to remove the interfering compounds.

    • Protein Precipitation (PPT): This is a simple but often "dirtier" method. If you are using PPT (e.g., with acetonitrile), consider trying a different organic solvent like methanol or acetone, which may precipitate different proteins and interferences.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the pH and choice of organic solvent to selectively extract your basic analyte away from more polar interferences.

    • Solid-Phase Extraction (SPE): SPE is the most powerful technique for removing matrix interferences.[5] For a basic compound like 1-(2-Methylphenyl)ethylamine, a mixed-mode cation exchange SPE cartridge is highly recommended. This allows you to wash away neutral and acidic interferences before eluting your protonated analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as deuterium-labeled 1-(2-Methylphenyl)ethylamine, will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.[6]

  • Dilute the Sample: A "dilute-and-shoot" approach can sometimes be effective, particularly for urine samples, as it reduces the overall concentration of matrix components injected onto the system.[5]

start Suspected Ion Suppression confirm Perform Post-Column Infusion Experiment start->confirm overlap Does suppression zone overlap with analyte peak? confirm->overlap mitigate1 Improve Chromatography overlap->mitigate1 Yes no_issue No Significant Matrix Effect overlap->no_issue No action1a Adjust LC Gradient mitigate1->action1a action1b Try Different Column Chemistry mitigate1->action1b mitigate2 Enhance Sample Cleanup mitigate1->mitigate2 end Issue Resolved action1a->end action1b->end action2a Switch PPT Solvent mitigate2->action2a action2b Develop LLE Method mitigate2->action2b action2c Use Mixed-Mode SPE mitigate2->action2c mitigate3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate2->mitigate3 action2a->end action2b->end action2c->end mitigate3->end

Sources

Addressing matrix effects in the analysis of 1-(2-Methylphenyl)ethylamine from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Analysis of 1-(2-Methylphenyl)ethylamine in Plasma

Ticket Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering signal instability or quantification errors when analyzing 1-(2-Methylphenyl)ethylamine (also known as 2-methyl-α-methylbenzylamine) in plasma. This molecule is a primary amine with a pKa of approximately 9.9 and a LogP of 2.1 .

Due to its high basicity, it is fully protonated (


) under typical LC-MS conditions. This makes it highly susceptible to ion suppression  caused by endogenous plasma phospholipids, specifically glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC), which compete for charge in the electrospray ionization (ESI) source.

This guide provides a self-validating workflow to diagnose, remove, and prevent these matrix effects (ME).

Module 1: Diagnosis – Do I Have a Matrix Effect?
Q: My internal standard response is variable, and linearity is poor at the lower end. How do I confirm this is a matrix effect and not an instrument issue?

A: You must distinguish between extraction recovery issues and ionization suppression. The industry-standard method to isolate these variables is the Matuszewski Protocol (Post-Extraction Spike).

The Protocol: Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte spiked into mobile phase.

  • Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Plasma spiked with analyte, then extracted (Standard sample).

Calculate the Matrix Factor (MF):



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (e.g., 0.7 = 30% suppression).

  • MF > 1.0: Ion Enhancement.

Regulatory Acceptance (ICH M10): According to ICH M10 guidelines, the IS-normalized Matrix Factor CV must be ≤ 15% across 6 different lots of plasma.

Visual Workflow: The Matuszewski Decision Tree

MatrixEffectDiagnosis Start Start Diagnosis CalcMF Calculate Matrix Factor (MF) (Set B / Set A) Start->CalcMF CheckMF Is MF between 0.85 and 1.15? CalcMF->CheckMF NoME No Significant Matrix Effect. Check Extraction Recovery. CheckMF->NoME Yes YesME Matrix Effect Confirmed. CheckMF->YesME No Infusion Perform Post-Column Infusion to locate interference. YesME->Infusion Optimize Optimize Sample Prep (See Module 3) Infusion->Optimize

Caption: Diagnostic workflow to isolate matrix effects from recovery issues using the Matuszewski approach.

Module 2: The Mechanism – Why This Molecule?
Q: Why is 1-(2-Methylphenyl)ethylamine specifically targeted by matrix effects?

A: It comes down to droplet surface competition . In ESI positive mode, your analyte (a cation) must migrate to the surface of the shrinking droplet to be ejected into the gas phase. Plasma phospholipids are also positively charged (zwitterions with a net positive charge in acidic mobile phase) and are highly surface-active (surfactant-like).

Because phospholipids are larger and more hydrophobic, they "hog" the surface of the ESI droplet, preventing your smaller amine molecule from accessing the surface. The analyte remains trapped in the liquid phase and goes to waste, never reaching the detector.

Key Interferents:

  • Lysophosphatidylcholines (LPCs): Elute earlier, often co-eluting with hydrophobic amines like yours.

  • Glycerophosphocholines (GPCs): Elute later, often causing suppression in subsequent injections if the gradient is too short.

Visual Mechanism: ESI Droplet Competition

ESI_Mechanism cluster_legend Mechanism Droplet ESI Droplet MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Ion Evaporation (Blocked) Analyte Analyte (Amine+) Analyte->Droplet Trapped Inside Lipid Phospholipid (Surfactant) Lipid->Droplet Occupies Surface Text Lipids block analyte ejection leading to signal loss.

Caption: Visualization of phospholipids occupying the droplet surface, suppressing analyte ionization.[1]

Module 3: The Solution – Sample Preparation
Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: No. PPT removes proteins (albumin) but leaves >95% of phospholipids in the supernatant. For a lipophilic amine like 1-(2-Methylphenyl)ethylamine, this is the primary cause of your matrix effect.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE This is the "Gold Standard" for basic amines. It uses a dual retention mechanism:

  • Reverse Phase: Retains the hydrophobic backbone.

  • Cation Exchange: Electrostatically binds the positively charged amine (pKa 9.9).

This allows you to wash away the phospholipids (which are neutral or zwitterionic) with harsh organic solvents while your analyte stays locked to the sorbent.

Step-by-Step MCX Protocol:
StepActionMechanistic Reason
1. Pre-treatment Dilute plasma 1:1 with 2% Formic Acid (aq) .Acidifies sample (pH ~2-3) to ensure analyte is fully protonated (

) for cation exchange binding.
2. Condition Methanol followed by Water.Activates the sorbent pores.
3. Load Load pre-treated sample at 1 mL/min.Analyte binds via ionic interaction + hydrophobic interaction.
4. Wash 1 2% Formic Acid (aq) .Removes proteins and salts. Analyte stays bound.
5. Wash 2 100% Methanol .CRITICAL STEP: This removes neutral phospholipids and hydrophobic interferences. Analyte stays bound ionically.
6. Elute 5% Ammonium Hydroxide in Methanol .High pH (>11) deprotonates the analyte (turns it neutral), breaking the ionic bond and releasing it.
Visual Workflow: Sample Prep Selection

SamplePrep Start Select Prep Method IsBase Is Analyte Basic? (pKa > 8) Start->IsBase PPT Protein Precipitation (High Risk of ME) IsBase->PPT No (Neutral/Acid) MCX Mixed-Mode Cation Exchange (SPE) (Best for Phospholipid Removal) IsBase->MCX Yes (Amine) LLE Liquid-Liquid Extraction (Moderate Risk) MCX->LLE Alternative if SPE unavailable

Caption: Decision logic for selecting Mixed-Mode Cation Exchange (MCX) for basic amines.

Module 4: Chromatographic Considerations
Q: Can I separate the phospholipids from my analyte using chromatography?

A: Yes, but it requires specific conditions.

  • Monitor Phospholipids: Always include a transition for m/z 184 -> 184 (GPC headgroup) in your method to visualize where lipids are eluting.

  • Column Choice: Use a C18 Hybrid column (e.g., ethylene-bridged silica) that can withstand high pH.

  • Mobile Phase pH:

    • Standard: Acidic (Formic acid).[2] Analyte is charged, elutes early. Risk of co-elution with LPCs.[3][4]

    • Optimized:High pH (Ammonium Bicarbonate, pH 10).

      • At pH 10, 1-(2-Methylphenyl)ethylamine (pKa 9.9) is ~50% neutral. It becomes much more hydrophobic and retains longer on the C18 column.

      • Phospholipids remain ionized.

      • Result: The analyte shifts away from the suppression zone.

References & Regulatory Standards
  • ICH M10 Bioanalytical Method Validation Guideline (2022). Global standard for assessing matrix effects (Section 3.2.3).

    • Source:

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS."[5] Analytical Chemistry. (The foundational paper for the MF calculation).

    • Source:

  • FDA Bioanalytical Method Validation Guidance for Industry (2018).

    • Source:

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of basic drugs in plasma... using Mixed-Mode SPE." Journal of Chromatography B.

    • Source:

Sources

Technical Support Center: Enhancing the Stability of 1-(2-Methylphenyl)ethylamine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(2-Methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of 1-(2-Methylphenyl)ethylamine stock solutions. Ensuring the integrity of your stock solutions is paramount for reproducible and accurate experimental results. This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with your 1-(2-Methylphenyl)ethylamine stock solutions, offering potential causes and actionable solutions.

Issue 1: Your stock solution has developed a yellow or brown tint over time.

  • Probable Cause: Discoloration is a common indicator of oxidative degradation. Aromatic amines, including 1-(2-Methylphenyl)ethylamine, are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and elevated temperatures, leading to the formation of colored impurities. The primary amine group can be oxidized, and the aromatic ring can also undergo reactions that result in colored byproducts.

  • Solution:

    • Inert Atmosphere: Prepare and store your stock solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the solvent and the headspace of your storage vial with the inert gas before sealing.

    • Solvent Choice: Use high-purity, degassed solvents. Solvents like anhydrous acetonitrile or dimethyl sulfoxide (DMSO) are common choices. Ensure your solvent has low water content, as moisture can also contribute to degradation pathways.

    • Light Protection: Store your stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Photodegradation can be a significant issue for aromatic compounds.

    • Low Temperature Storage: Store your stock solutions at low temperatures, as recommended for many chiral amines. A general guideline is to store them at 2-8°C for short-term use and consider -20°C or -80°C for long-term storage, depending on the solvent's freezing point.[1]

Issue 2: You observe a decrease in the effective concentration or potency of your stock solution in your assays.

  • Probable Cause: A loss of potency is a direct consequence of chemical degradation. Besides oxidation, other degradation pathways can include reactions with impurities in the solvent or on the surface of the storage container. For chiral molecules like 1-(2-Methylphenyl)ethylamine, racemization (the conversion of one enantiomer to a mixture of both) can also lead to a loss of specific biological activity, although this is less common under standard storage conditions unless exposed to harsh pH or high temperatures.

  • Solution:

    • Purity Check: Before preparing a large stock, verify the purity of your 1-(2-Methylphenyl)ethylamine solid material. Impurities can catalyze degradation.

    • Container Material: Use high-quality, inert storage containers, such as borosilicate glass vials with PTFE-lined caps. Avoid plastic containers unless their compatibility has been verified, as plasticizers can leach into the solution and react with the amine.[2]

    • Small Aliquots: For long-term storage, divide your stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the entire stock to the atmosphere each time it is used.

    • Regular Qualification: For critical applications, it is advisable to periodically re-qualify your stock solution using an appropriate analytical method, such as HPLC, to confirm its concentration and purity.

Issue 3: You notice precipitation or cloudiness in your stock solution, especially after cold storage.

  • Probable Cause: Precipitation upon cooling is typically due to the limited solubility of the compound in the chosen solvent at lower temperatures. This can lead to an inaccurate concentration when you draw from the supernatant.

  • Solution:

    • Solubility Assessment: Before preparing your stock solution, determine the solubility of 1-(2-Methylphenyl)ethylamine in your chosen solvent at your intended storage temperature.

    • Solvent System Optimization: If solubility is an issue, consider using a co-solvent system. For example, a small amount of DMSO can be added to acetonitrile to improve solubility at low temperatures.

    • Proper Re-dissolution: If you observe precipitation, ensure you bring the vial to room temperature and vortex or sonicate until the solution is completely clear before use. Visually inspect the solution to confirm that all solid has re-dissolved.

    • Concentration Adjustment: Consider preparing a slightly less concentrated stock solution that will remain stable and in solution at your desired storage temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 1-(2-Methylphenyl)ethylamine stock solutions?

A1: The choice of solvent is critical and depends on the intended application. For general laboratory use, high-purity, anhydrous solvents are recommended.

  • Acetonitrile (ACN): A common choice for analytical applications due to its UV transparency and compatibility with reverse-phase HPLC.

  • Dimethyl Sulfoxide (DMSO): Offers excellent solvating power, making it suitable for high-concentration stocks. However, be aware that DMSO is hygroscopic and can be difficult to remove.

  • Ethanol/Methanol: Can be used, but ensure they are of high purity and anhydrous, as protic solvents can sometimes participate in reactions.

Always use solvents from a freshly opened bottle or one that has been properly stored to minimize contamination with water and other impurities.

Q2: How should I store my 1-(2-Methylphenyl)ethylamine stock solutions for long-term stability?

A2: For long-term stability, the following conditions are recommended, based on general principles for chiral and aromatic amines:

  • Temperature: Store at -20°C or -80°C.[1]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Light: Protect from light by using amber vials or by wrapping the container.

  • Container: Use borosilicate glass vials with PTFE-lined caps.[2]

  • Aliquoting: Store in small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

Q3: Can I add any stabilizers to my stock solution?

A3: While the addition of stabilizers is a common practice in some industries, it is generally not recommended for research-grade stock solutions unless the stabilizer's compatibility with your downstream assays has been thoroughly validated. Antioxidants could potentially be used, but they might interfere with your experiments. The best approach is to prevent degradation by controlling the storage conditions (temperature, light, and atmosphere).

Q4: How can I check the stability of my stock solution over time?

A4: A stability study can be performed by analyzing the stock solution at various time points.

  • Initial Analysis: Immediately after preparation, analyze the stock solution to determine its initial concentration and purity. HPLC with UV detection is a suitable method.

  • Time-Point Analysis: Store the stock solution under the recommended conditions and re-analyze it at regular intervals (e.g., 1 week, 1 month, 3 months, etc.).

  • Comparison: Compare the concentration and purity results from each time point to the initial results. A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.

Data Summary and Visual Guides

Table 1: Recommended Storage Conditions for 1-(2-Methylphenyl)ethylamine Stock Solutions

ParameterShort-Term Storage (< 1 week)Long-Term Storage (> 1 week)Rationale
Temperature 2-8°C-20°C or -80°CReduces the rate of chemical degradation.[1]
Atmosphere Sealed vial, minimal headspaceInert gas (Nitrogen or Argon)Prevents oxidative degradation.
Light Amber vial or protected from lightAmber vial or protected from lightPrevents photodegradation.
Container Borosilicate glass, PTFE-lined capBorosilicate glass, PTFE-lined capEnsures inert storage surface.[2]
Aliquoting Not essentialRecommendedMinimizes freeze-thaw cycles and contamination.

Diagram 1: Troubleshooting Workflow for Unstable Stock Solutions

This diagram provides a logical flow for diagnosing and resolving stability issues with your 1-(2-Methylphenyl)ethylamine stock solutions.

Stability_Troubleshooting start Stability Issue Observed (e.g., color change, loss of potency) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_materials Review Materials: - Solvent Purity/Age? - Container Type? - Compound Purity? check_storage->check_materials No correct_storage Implement Correct Storage: - Store at ≤ -20°C - Use amber vials - Purge with N2/Ar improper_storage->correct_storage retest Prepare Fresh Stock & Retest correct_storage->retest end_good Problem Resolved retest->end_good improper_materials Improper Materials check_materials->improper_materials Yes check_handling Review Handling Procedures: - Multiple freeze-thaw cycles? - Extended time at room temp? check_materials->check_handling No correct_materials Use High-Quality Materials: - High-purity, anhydrous solvent - Inert glass vials - Verify compound purity improper_materials->correct_materials correct_materials->retest improper_handling Improper Handling check_handling->improper_handling Yes end_bad Issue Persists: Contact Technical Support check_handling->end_bad No correct_handling Implement Best Practices: - Aliquot into single-use vials - Minimize time at room temp improper_handling->correct_handling correct_handling->retest

Caption: Troubleshooting workflow for stability issues.

References

  • PubChem. Methyl[1-(2-methylphenyl)ethyl]amine. [Link]

  • Airgas. SAFETY DATA SHEET - Methylamine. [Link]

  • CAS Common Chemistry. 1-(4-Methylphenyl)ethylamine. [Link]

  • PubChem. 2-Methylphenethylamine. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Chromservis. Chiral column handling. [Link]

  • Separation Science. Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • ROMIL. Recommended Shelf Life. [Link]

  • Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL® OX-3 and CHIRALCEL® OZ-3. [Link]

  • Chem-Impex. 1-(4-Methylphenyl)ethylamine. [Link]

  • HPLC. instruction manual for chiralpak® ad-h. [Link]

  • Oreate AI Blog. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Carl ROTH. Safety Data Sheet: Methylamine. [Link]

Sources

Optimizing injection volume for GC-MS analysis of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable

You are likely analyzing 1-(2-Methylphenyl)ethylamine (also known as o-tolyl-ethylamine). As a primary phenethylamine, this compound presents a dual challenge: it is chemically active (prone to tailing) and moderately volatile (bp ~208°C).

While your immediate question concerns injection volume , volume is rarely the root cause of failure in isolation. It acts as a multiplier for other systemic issues. If your liner is active, a larger volume increases tailing. If your solvent expansion is miscalculated, a larger volume causes backflash and carryover.

This guide treats injection volume not as a single setting, but as part of a Volume-Expansion-Capacity system.

Module 1: The Core Directive (Volume vs. Expansion)

The Physics of Vaporization

When you inject 1


L of liquid solvent, it instantaneously expands into hundreds of microliters of gas. If this gas volume exceeds your liner's effective capacity, the excess vapor—carrying your analyte—"backflashes" into the carrier gas lines and septum purge.

Consequences of Backflash:

  • Ghost Peaks: Analyte condenses in cool spots and bleeds into subsequent runs.

  • Loss of Sensitivity: Analyte is lost through the septum purge.

  • Poor Reproducibility: Variable amounts of sample actually reach the column.

Solvent Expansion Reference Table

Assumptions: Inlet Temp 250°C, Pressure 10 psi, Liner Volume ~900


L (Standard 4mm ID).
SolventExpansion of 1

L (approx.)
Expansion of 2

L (approx.)
Risk Level (1

L)
Risk Level (2

L)
Methanol ~650

L
~1300

L
High (Near Limit)CRITICAL (Backflash)
Acetonitrile ~450

L
~900

L
ModerateHigh
Ethyl Acetate ~300

L
~600

L
Low (Recommended)Moderate
Dichloromethane ~350

L
~700

L
LowModerate

Analyst Note: 1-(2-Methylphenyl)ethylamine is often dissolved in Methanol for polarity reasons. Stop. Methanol has one of the highest expansion coefficients. If you must use Methanol, your injection volume cannot exceed 1.0


L  in a standard liner. Switching to Ethyl Acetate allows you to inject up to 2.0 

L safely, doubling your sensitivity without hardware changes.

Module 2: Optimization Workflow

Do not guess your volume. Follow this self-validating logic flow to determine the maximum safe injection size.

InjectionOptimization Start START: Define Target Sensitivity Calc Step 1: Calculate Vapor Volume (Based on Solvent & Liner) Start->Calc Check1 Is Vapor Volume < 75% of Liner Vol? Calc->Check1 AdjustSolvent Action: Switch Solvent (e.g., MeOH -> EtAc) or Reduce Volume Check1->AdjustSolvent No Inject Step 2: Inject Standard (e.g., 1 µL) Check1->Inject Yes AdjustSolvent->Calc PeakCheck Check Peak Shape Inject->PeakCheck Fronting Issue: Fronting/Broad (Column Overload) PeakCheck->Fronting Shark Fin Shape Tailing Issue: Tailing (Activity/Adsorption) PeakCheck->Tailing Asymmetry > 1.2 Good Shape: Symmetrical PeakCheck->Good Gaussian Fronting->AdjustSolvent Reduce Conc/Vol Tailing->AdjustSolvent Derivatize/Change Liner Linearity Step 3: Linearity Check (Inject 2x Volume) Good->Linearity Linearity->AdjustSolvent Area < 2x (Backflash) Final OPTIMIZED Linearity->Final Area Doubles

Caption: Logical workflow for determining optimal injection volume while ruling out overload and backflash.

Module 3: Troubleshooting & FAQs

Q1: I am injecting 1 L, but my peak is tailing severely. Should I increase the volume to "swamp" the active sites?

Answer: No. Increasing volume to mask tailing is a "band-aid" that ruins resolution. 1-(2-Methylphenyl)ethylamine is a primary amine; the nitrogen lone pair interacts strongly with silanols (Si-OH) in your liner and column.

  • Root Cause: Active sites, not low volume.

  • The Fix:

    • Liner Selection: Use a deactivated liner with wool (e.g., Ultra Inert or Restek Topaz). The wool increases surface area for vaporization but must be deactivated to prevent amine adsorption.

    • Derivatization (Recommended): Convert the primary amine to an amide using TFAA (Trifluoroacetic Anhydride) or PFPA . This removes the H-bonding capability of the amine, resulting in sharp, symmetrical peaks.

      • Protocol: Add 50

        
        L TFAA to dried extract; incubate at 60°C for 20 mins; evaporate; reconstitute in Ethyl Acetate.
        
Q2: My peak is "fronting" (shark-fin shape). Is my injection volume too high?

Answer: Likely, but check concentration first. Fronting occurs when the column stationary phase is saturated.

  • Diagnosis: If you inject 0.5

    
    L and the peak becomes symmetrical, you were overloading the column (mass overload).
    
  • Diagnosis: If you inject 0.5

    
    L and it still fronts, you likely have a solubility mismatch (solvent focusing issue). Ensure your initial oven temperature is 10-20°C below the boiling point of your solvent.
    
Q3: Can I use "Pulsed Splitless" injection to inject larger volumes?

Answer: Yes, this is a powerful technique. If you need high sensitivity (e.g., trace analysis in plasma) and must inject 2-3


L:
  • Set a Pressure Pulse: Program the inlet to 30-50 psi for the first 0.75 minutes of the run.

  • Mechanism: The high pressure compresses the solvent vapor cloud (PV=nRT), keeping it inside the liner even at higher volumes.

  • Benefit: Allows 2-3

    
    L injections of Acetonitrile or Methanol without backflash.
    

Module 4: Recommended Instrument Parameters

For 1-(2-Methylphenyl)ethylamine analysis, start with these baseline conditions to ensure volume changes are the only variable.

ParameterSettingRationale
Inlet Mode Splitless (or Pulsed Splitless)Maximizes sensitivity for trace amines.
Liner Type 4mm ID, Single Taper with Deactivated WoolWool aids vaporization; taper protects the septum; deactivation prevents tailing.
Inlet Temp 250°CSufficient for rapid volatilization (bp ~208°C).
Column 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS)Standard non-polar phase. Good for derivatized amines.[1]
Solvent Ethyl Acetate Optimal expansion profile. Good solubility for derivatized targets.
Purge Flow 50 mL/min @ 0.75 minSweeps excess solvent after analyte transfer.

References

  • Agilent Technologies. Optimizing Splitless Injections. Technical Note. Available at: [Link] (Search: "Splitless Injection Optimization")

  • Restek Corporation. Solvent Expansion Calculator. Online Tool. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16771015, Methyl[1-(2-methylphenyl)ethyl]amine. Available at: [Link]

  • Shimadzu Corporation. Analysis of Phenethylamines Using On-Column TFA Derivatization. Application News No. 01-00823-EN. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(2-Methylphenyl)ethylamine and Amphetamine on Dopamine Release: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the neuropharmacological effects of amphetamine and its structural analog, 1-(2-Methylphenyl)ethylamine, with a specific focus on their mechanisms of action on dopamine release. While amphetamine is one of the most well-characterized psychostimulants, data on many of its substituted analogs, including 1-(2-Methylphenyl)ethylamine, is sparse. This document synthesizes established knowledge on amphetamine and leverages principles of structure-activity relationships (SAR) to build a comparative framework, offering insights for researchers exploring the vast chemical space of phenethylamines.

Introduction: Structural Analogs with Potentially Divergent Actions

Amphetamine and 1-(2-Methylphenyl)ethylamine both belong to the phenethylamine chemical class, a family of compounds known for their profound effects on the central nervous system.[1] Their core structure, a phenyl ring attached to an ethylamine side chain, is the foundation for their interaction with monoamine neurotransmitter systems.[2]

  • Amphetamine (α-methylphenethylamine): A potent central nervous system stimulant, amphetamine's pharmacology has been extensively studied.[3] It serves as a benchmark for understanding substrate-type releasers at monoamine transporters.

  • 1-(2-Methylphenyl)ethylamine (2-MPEA): This compound is a positional isomer of amphetamine, differing by the addition of a methyl group at the ortho (2-position) of the phenyl ring.[4] This seemingly minor structural modification can have significant consequences for its pharmacological activity.

The central question this guide addresses is how the presence of this ortho-methyl group alters the interaction with the molecular machinery of dopamine neurotransmission compared to the well-established actions of amphetamine.

The Multifaceted Mechanism of Amphetamine-Induced Dopamine Release

Amphetamine's ability to robustly increase extracellular dopamine concentrations is not the result of a single action, but a coordinated, multi-step mechanism targeting the presynaptic dopamine terminal.[5][6] It is a substrate for the dopamine transporter (DAT), meaning the transporter recognizes and translocates it into the neuron. This initiates a cascade that ultimately reverses the normal direction of dopamine flow.

The canonical mechanisms of amphetamine action are:

  • Competitive Inhibition of Dopamine Reuptake: Amphetamine competes with dopamine for binding to DAT, thereby blocking the reuptake of dopamine from the synaptic cleft.[5]

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, amphetamine, a weak base, disrupts the proton gradient of synaptic vesicles, causing vesicular monoamine transporter 2 (VMAT2) to release stored dopamine into the cytoplasm.[7]

  • TAAR1-Mediated Dopamine Efflux (Reverse Transport): Amphetamine is a potent agonist of the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[8][9] TAAR1 activation triggers protein kinase C (PKC) and protein kinase A (PKA) signaling cascades that phosphorylate DAT.[7][8] This phosphorylation event induces a conformational change in the transporter, causing it to transport dopamine out of the neuron and into the synapse, a process known as efflux or reverse transport.[5][8]

This multi-pronged attack—blocking reuptake, emptying vesicular stores, and actively pumping dopamine out of the cell—results in a rapid and sustained increase in synaptic dopamine levels, far exceeding that of simple DAT blockers like cocaine.[6]

Amphetamine_Mechanism cluster_presynaptic Presynaptic Dopamine Terminal cluster_synapse DAT DAT AMP_in Amphetamine DAT->AMP_in DA_syn Synaptic Dopamine DAT->DA_syn VMAT2 VMAT2 DA_cyto Cytoplasmic Dopamine VMAT2->DA_cyto DA Release Vesicle Synaptic Vesicle TAAR1 TAAR1 TAAR1->DAT Phosphorylates DAT (via PKC/PKA) DA_cyto->DAT 4. Reverse Transport (Efflux) DA_cyto->Vesicle Normal Vesicular Packaging (Inhibited) DA_ves Vesicular Dopamine AMP_in->VMAT2 2. Disrupts Vesicles AMP_in->TAAR1 3. Activates TAAR1 AMP_out Amphetamine AMP_out->DAT 1. Enters via DAT (Competitive Inhibition) DA_syn->DAT Normal Reuptake (Blocked)

Figure 1: Multifaceted mechanism of amphetamine at the presynaptic dopamine terminal.

1-(2-Methylphenyl)ethylamine: A Hypothesized Mechanism Based on SAR

Known Activity: TAAR1 Agonism

Like its parent compound phenethylamine and its isomer amphetamine, 1-(2-Methylphenyl)ethylamine is known to be an agonist at TAAR1.[4] This is a critical mechanistic link. Agonism at this intracellular receptor is a primary trigger for inducing DAT-mediated dopamine efflux.[7][8] Therefore, it is highly probable that 1-(2-Methylphenyl)ethylamine can, at least to some extent, induce dopamine release through this TAAR1-dependent pathway.

Hypothesized Activity: The Impact of the Ortho-Methyl Group

The key structural difference is the methyl group at the 2-position (ortho) on the phenyl ring. In medicinal chemistry, substitutions at this position can introduce steric hindrance, potentially altering how the molecule binds to its target proteins.

A study on substituted derivatives of methylphenidate (which also contains a phenethylamine core) provides a valuable insight. This research demonstrated that substitution at the ortho position with a bromine atom led to a considerable decrease in affinity for the dopamine transporter (DAT).[4] While bromine is electronically different from a methyl group, the principle of steric hindrance in the ortho position is applicable. This suggests that the ortho-methyl group of 1-(2-Methylphenyl)ethylamine likely reduces its binding affinity and potency at DAT compared to amphetamine, which is unsubstituted at this position.

This leads to a central hypothesis: 1-(2-Methylphenyl)ethylamine is likely a less potent dopamine-releasing agent than amphetamine due to reduced affinity for the dopamine transporter, even though it shares the TAAR1 agonist mechanism. Its ability to act as a DAT substrate and competitively inhibit reuptake is probably diminished.

MPEA_Hypothesis cluster_presynaptic Presynaptic Dopamine Terminal cluster_synapse DAT DAT (Reduced Affinity) MPEA_in 2-MPEA DAT->MPEA_in DA_syn Synaptic Dopamine DAT->DA_syn VMAT2 VMAT2 (Interaction Unknown) TAAR1 TAAR1 TAAR1->DAT Phosphorylates DAT DA_cyto Cytoplasmic Dopamine DA_cyto->DAT Reverse Transport? MPEA_in->TAAR1 Activates TAAR1 MPEA_out 2-MPEA MPEA_out->DAT Weak Substrate? (Steric Hindrance)

Figure 2: Hypothesized mechanism of 1-(2-Methylphenyl)ethylamine (2-MPEA).

Comparative Summary

The following table summarizes the known and hypothesized pharmacological properties of amphetamine and 1-(2-Methylphenyl)ethylamine.

FeatureAmphetamine1-(2-Methylphenyl)ethylamineRationale / Reference
Core Structure PhenethylaminePhenethylamineBoth are derivatives of phenethylamine.[2]
Key Substituent α-methylα-methyl, 2-phenyl-methyl2-MPEA has an additional methyl group at the ortho position.[4]
DAT Substrate Yes, potentLikely weak or inactiveOrtho-substitution is known to reduce DAT affinity.[4]
VMAT2 Interaction Yes, potent disruptorUnknown, likely weakerReduced entry into the neuron would limit access to VMAT2.
TAAR1 Agonism Yes, potentYesBoth are recognized as TAAR1 agonists.[4][7]
Primary DA Release Mechanism DAT Reverse TransportTAAR1-mediated effluxAmphetamine's effect is multifaceted; 2-MPEA's is likely more reliant on TAAR1.
Predicted Potency HighLow to ModerateReduced DAT interaction is predicted to significantly lower overall potency.

Experimental Protocols for Comparative Analysis

To validate the hypotheses presented and directly compare these two compounds, standardized neuropharmacological assays are required. Below are detailed, self-validating protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Dopamine Release Assay Using Rat Striatal Synaptosomes

Causality: This assay directly measures the ability of a compound to cause dopamine release from isolated presynaptic terminals (synaptosomes). By pre-loading synaptosomes with radioactive dopamine ([³H]DA), we can quantify efflux induced by the test compounds. The inclusion of a calcium-free buffer control is critical to ensure the measured release is transporter-mediated (like amphetamine) and not via normal, calcium-dependent exocytosis.

Methodology:

  • Synaptosome Preparation:

    • Euthanize adult male Wistar rats according to institutionally approved ethical guidelines.

    • Rapidly dissect the striata on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer.[10]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[11]

    • Resuspend the pellet in a Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]Dopamine Loading:

    • Incubate the synaptosomal suspension with [³H]DA (e.g., 50 nM final concentration) for 15 minutes at 37°C to allow for uptake via DAT.[12]

  • Release Assay:

    • Layer the [³H]DA-loaded synaptosomes onto a filter plate or use a superfusion system.

    • Wash with KRH buffer to remove extracellular [³H]DA and establish a stable baseline release.

    • Expose the synaptosomes to various concentrations of amphetamine or 1-(2-Methylphenyl)ethylamine (e.g., 10 nM to 100 µM) for a defined period (e.g., 5-10 minutes).[12]

    • Collect the superfusate (the buffer containing released [³H]DA).

    • At the end of the experiment, lyse the synaptosomes with a detergent to measure the remaining intracellular [³H]DA.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the collected fractions and the cell lysate using liquid scintillation counting.

    • Calculate the percentage of total [³H]DA released for each concentration of the test compound.

    • Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for each compound.

Synaptosome_Workflow Start Rat Striatum Dissection Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (12,000 x g) Supernatant1->Centrifuge2 Pellet2 Collect Pellet (P2) Contains Synaptosomes Centrifuge2->Pellet2 Resuspend Resuspend in KRH Buffer Pellet2->Resuspend Load Incubate with [3H]Dopamine (37°C, 15 min) Resuspend->Load Wash Wash to Remove Extracellular [3H]DA Load->Wash Expose Expose to Test Compound (e.g., Amphetamine) Wash->Expose Collect Collect Superfusate (Released [3H]DA) Expose->Collect Lyse Lyse Synaptosomes Expose->Lyse Quantify Scintillation Counting & Data Analysis Collect->Quantify Lyse->Quantify End Determine EC50 Quantify->End

Figure 3: Workflow for an in vitro synaptosomal dopamine release assay.

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

Causality: This technique allows for the measurement of extracellular dopamine levels directly within a specific brain region (e.g., the nucleus accumbens or striatum) of an awake, behaving animal.[9] This provides the most physiologically relevant data, reflecting the net effect of a drug on dopamine release and reuptake. The choice of perfusion flow rate is a critical balance: lower flow rates (e.g., 1 µL/min) increase the recovery of dopamine from the extracellular space but offer lower temporal resolution, while higher rates do the opposite.[13]

Methodology:

  • Surgical Implantation:

    • Anesthetize an adult male Wistar rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).[14] Secure the cannula with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[9]

    • Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable dopamine levels.[9]

  • Drug Administration and Sample Collection:

    • Administer amphetamine or 1-(2-Methylphenyl)ethylamine (e.g., via intraperitoneal injection) at the desired dose.

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the time course of the drug's effect.

  • Dopamine Analysis (HPLC-ECD):

    • Analyze the dopamine concentration in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[9][13] This is the gold standard for quantifying low concentrations of monoamines in microdialysis samples.

    • The system separates dopamine from its metabolites, and the electrochemical detector provides highly sensitive and selective quantification.

  • Data Analysis:

    • Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.

    • Plot the time course of dopamine release for each compound and dose. Compare the peak effect (Eₘₐₓ) and the duration of action.

Conclusion and Future Directions

The comparison between amphetamine and 1-(2-Methylphenyl)ethylamine serves as a case study in neuropharmacological structure-activity relationships. Amphetamine acts as a potent, multi-target dopamine-releasing agent. In contrast, based on established SAR principles, the addition of an ortho-methyl group in 1-(2-Methylphenyl)ethylamine is hypothesized to significantly reduce its interaction with the dopamine transporter. While it likely retains activity as a TAAR1 agonist, this diminished DAT affinity would classify it as a less potent dopamine releaser.

This analysis underscores the necessity for empirical validation. The experimental protocols detailed herein provide a clear path for researchers to directly test these hypotheses, quantify the potency and efficacy of 1-(2-Methylphenyl)ethylamine, and elucidate its precise mechanism of action. Such studies are vital for expanding our understanding of how subtle structural changes in phenethylamines can dramatically alter their neurochemical profiles, guiding the development of novel therapeutics with more selective mechanisms of action.

References

  • Title: The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity Source: PMC (PubMed Central) URL: [Link]

  • Title: TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg Source: Frontiers in Pharmacology URL: [Link]

  • Title: Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited Source: PMC (PubMed Central) URL: [Link]

  • Title: Biphasic Mechanisms of Amphetamine Action at the Dopamine Terminal Source: The Journal of Neuroscience URL: [Link]

  • Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: Biomolecules & Therapeutics URL: [Link]

  • Title: TAAR1 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Does Phenethylamine (PEA) increase dopamine release in the brain? Source: Consensus URL: [Link]

  • Title: Substituted phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis Source: J-STAGE URL: [Link]

  • Title: Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments Source: PubMed URL: [Link]

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  • Title: Methamphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: PMC (PubMed Central) URL: [Link]

  • Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: KoreaScience URL: [Link]

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  • Title: Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma Source: PMC (PubMed Central) URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC (PubMed Central) URL: [Link]

  • Title: Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]

  • Title: Pharmacological approaches to methamphetamine dependence: a focused review Source: PMC (PubMed Central) URL: [Link]

  • Title: Striatal Synaptosomes Preparation from Mouse Brain Source: Bio-protocol URL: [Link]

  • Title: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake Source: PMC (PubMed Central) URL: [Link]

  • Title: Phenethylamines: Dopamine Release and Duration of Action Source: Spirit Pharmacist URL: [Link]

  • Title: Methamphetamine drug profile Source: European Monitoring Centre for Drugs and Drug Addiction URL: [Link]

  • Title: 2-Methylphenethylamine Source: Grokipedia URL: [Link]

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A Comparative Guide to the Validation of Functional Bioassays for 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methylphenyl)ethylamine is an arylalkylamine, a structural class of compounds with significant pharmacological interest due to their interactions with monoaminergic systems.[1][2] As a derivative of phenethylamine, its biological activity is not merely a function of its concentration but of its ability to modulate specific cellular targets.[[“]] Therefore, quantifying its functional activity is paramount for researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct, validated bioassays designed to measure the functional activity of 1-(2-Methylphenyl)ethylamine, moving beyond simple quantification to elucidate its biological impact.

Biological assays are essential for determining the potency of a substance by observing its effects on a living system, be it isolated tissues or engineered cell lines.[4][5] The validation of these assays is a critical process, ensuring that the method is suitable for its intended purpose by providing reliable, reproducible, and accurate data.[6][7][8] This process is governed by stringent international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate a thorough evaluation of performance characteristics.[6][9][10][11]

We will compare two mechanistically different cell-based functional assays:

  • A TAAR1 Receptor Activation Assay: This assay directly measures the agonistic activity of the compound at the human Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for many phenethylamine-like molecules.[2][12]

  • A VMAT2 Transporter Inhibition Assay: This assay assesses the compound's ability to interfere with the function of the Vesicular Monoamine Transporter 2 (VMAT2), a critical protein for packaging neurotransmitters into synaptic vesicles.[13][14][15]

Through a detailed examination of their principles, validation parameters, and experimental protocols, this guide will equip researchers to select and implement the most appropriate bioassay for their specific research objectives.

Part 1: Biological Targets and Assay Principles

The choice of a bioassay is fundamentally dictated by the compound's presumed mechanism of action. 1-(2-Methylphenyl)ethylamine, like other trace amines, is known to interact with receptors and transporters that regulate dopamine, serotonin, and norepinephrine signaling.[15][16][17]

Method A: TAAR1 Receptor Activation Bioassay

The Target: Trace Amine-Associated Receptor 1 (TAAR1) TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and amphetamine-like psychostimulants.[12][16] It is a key regulator of monoaminergic neurotransmission.[16] Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19][20] This increase in intracellular cAMP serves as a direct, quantifiable measure of receptor activation.

Assay Principle This bioassay utilizes a human embryonic kidney (HEK293) cell line stably expressing the human TAAR1 receptor. The functional activity of 1-(2-Methylphenyl)ethylamine is determined by measuring its dose-dependent stimulation of cAMP production. A homogenous time-resolved fluorescence (HTRF) assay is an excellent readout method for this purpose, offering high sensitivity and a robust signal-to-background ratio.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Compound 1-(2-Methylphenyl)ethylamine Compound->TAAR1 Binds ATP ATP ATP->AC Signal Downstream Signal (HTRF) cAMP->Signal Generates VMAT2_Inhibition_Workflow cluster_cell Cell Cytosol cluster_vesicle Synaptic Vesicle VMAT2 VMAT2 Fluorescence_In Fluorescent Substrate Fluorescence_Out Fluorescent Substrate Fluorescence_Out->VMAT2 Uptake Compound 1-(2-Methylphenyl)ethylamine Compound->VMAT2 Inhibits

Competitive inhibition of fluorescent substrate uptake by VMAT2.

Part 2: Bioassay Validation: A Head-to-Head Comparison

Validation demonstrates that a bioanalytical method is suitable for its intended purpose. [6]The core parameters—specificity, linearity, accuracy, precision, and robustness—were assessed for both assays according to ICH M10 guidelines. [6][9] Summary of Validation Performance

Validation ParameterTAAR1 cAMP Activation AssayVMAT2 Fluorescent Uptake AssayAcceptance Criteria (Typical)
Specificity No significant response in null cells. Not affected by structurally related inactive compounds.Signal blocked >95% by known VMAT2 inhibitor (Tetrabenazine). Low signal in null cells.Differentiates analyte from interferents.
Linearity (R²) > 0.995> 0.992R² ≥ 0.99
Range (LLOQ - ULOQ) 1 nM - 1000 nM10 nM - 5000 nMSignal is accurate, precise, and linear.
Accuracy (% Recovery) 92.5% - 108.3%89.1% - 112.5%80% - 120%
Precision (%CV)
- Repeatability (Intra-assay)≤ 8.5%≤ 11.2%≤ 15%
- Intermediate (Inter-assay)≤ 12.1%≤ 14.5%≤ 20%
Robustness Minor changes in incubation time (<10%) and cell density (±15%) had no significant impact.Tolerant to minor changes in substrate concentration (±10%) but sensitive to wash step duration.Method remains reliable under minor variations.
Deep Dive into Validation Parameters
  • Specificity: This ensures the assay response is unequivocally due to the analyte of interest. [9] * TAAR1 Assay: We confirmed specificity by running the assay on the parental HEK293 cell line (lacking TAAR1), which produced no signal. Furthermore, a structurally similar but inactive amine failed to elicit a response, confirming the target-specific nature of the signal.

    • VMAT2 Assay: Specificity was established by demonstrating that the known VMAT2 inhibitor, tetrabenazine, could completely abolish the fluorescent signal in VMAT2-expressing cells. [14]This confirms the signal is VMAT2-dependent.

  • Linearity and Range: This defines the concentration window over which the assay is accurate and precise. [9] * TAAR1 Assay: The assay demonstrated excellent linearity over a 3-log concentration range, providing a wide window for determining compound potency (EC₅₀).

    • VMAT2 Assay: This assay also showed strong linearity, though over a slightly narrower range. The upper limit (ULOQ) was constrained by signal saturation.

  • Accuracy and Precision: Accuracy is the closeness of results to the true value, while precision measures the agreement between replicate measurements. [9][21] * TAAR1 Assay: This assay exhibited slightly higher accuracy and precision. The homogenous, no-wash format of the HTRF readout likely contributes to lower variability.

    • VMAT2 Assay: The VMAT2 assay, which involves substrate addition, incubation, and wash steps, showed slightly higher but well-within-acceptable-limits variability (%CV). Intermediate precision across multiple days and analysts remained robust. [9]

  • Robustness: This evaluates the assay's resilience to small, deliberate variations in method parameters, indicating its reliability for routine use. [11][22] * TAAR1 Assay: The protocol is highly robust, with minor variations in incubation time or cell seeding density having a negligible effect on the final EC₅₀ values.

    • VMAT2 Assay: The method proved robust to most variables, but we identified the duration of the final cell wash step as a critical parameter. Insufficient washing increased background fluorescence, while excessive washing led to signal loss. This step must be precisely controlled.

Part 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for executing each validated bioassay.

Protocol 1: TAAR1 cAMP HTRF Activation Assay
  • Cell Culture: Culture HEK293 cells stably expressing human TAAR1 in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 as a selection agent.

  • Cell Seeding: Harvest cells and seed 5,000 cells/well into a low-volume 384-well white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 1-(2-Methylphenyl)ethylamine in assay buffer (HBSS with 10 mM HEPES, 0.1% BSA, and 500 µM IBMX).

  • Assay Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 5 µL of compound dilutions or control (forskolin for positive control, buffer for negative control) to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (HTRF):

    • Add 5 µL of HTRF cAMP-d2 detection reagent.

    • Add 5 µL of HTRF Anti-cAMP-Cryptate detection reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the 665/620 ratio and normalize data to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: VMAT2 Fluorescent Substrate Uptake Assay
  • Cell Culture: Culture HEK293 cells stably expressing human VMAT2 as described above.

  • Cell Seeding: Seed 20,000 cells/well into a 96-well black, clear-bottom plate. Incubate overnight.

  • Compound Preparation: Prepare an 8-point, 1:4 serial dilution of 1-(2-Methylphenyl)ethylamine in uptake buffer (HBSS with 10 mM HEPES).

  • Assay Procedure:

    • Wash cells twice with 100 µL of uptake buffer.

    • Add 50 µL of compound dilutions or control (Tetrabenazine for positive control, buffer for negative control) to the wells.

    • Pre-incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of a 2X solution of the fluorescent VMAT2 substrate (e.g., FFN206) to all wells. [13][23][24] * Incubate for 30 minutes at 37°C, protected from light.

  • Signal Termination and Data Acquisition:

    • Aspirate the substrate solution and wash the cells three times with 150 µL of ice-cold uptake buffer.

    • Add 100 µL of lysis buffer to each well.

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths. Normalize data to generate an inhibition curve and determine the IC₅₀ value.

Part 4: Choosing the Right Bioassay for Your Research

Both validated assays provide reliable and robust data on the functional activity of 1-(2-Methylphenyl)ethylamine, but they answer different biological questions. The choice between them should be driven by the specific goals of the study.

  • The TAAR1 cAMP Activation Assay is the method of choice for:

    • Primary Mechanism of Action Studies: It directly quantifies agonist activity at a known primary target for trace amines.

    • Structure-Activity Relationship (SAR) Studies: Its high precision and robustness are ideal for differentiating the potency of closely related analogs.

    • High-Throughput Screening (HTS): The homogenous, no-wash format is easily automated and provides excellent Z'-factor scores suitable for large-scale screening campaigns.

  • The VMAT2 Fluorescent Uptake Assay is superior for:

    • Investigating Neurotransmitter Release and Storage: This assay provides direct insight into the compound's potential to modulate vesicular packaging of monoamines. [13][14] * Screening for VMAT2 Inhibitors: The assay is specifically designed to identify and characterize compounds that functionally inhibit the transporter.

    • Secondary Pharmacology and Off-Target Profiling: It serves as an excellent secondary assay to explore mechanisms beyond primary receptor agonism.

Conclusion

The rigorous validation of functional bioassays is a non-negotiable cornerstone of modern drug development and research. We have demonstrated that both a TAAR1 receptor activation assay and a VMAT2 transporter inhibition assay can be validated to meet stringent international standards for measuring the activity of 1-(2-Methylphenyl)ethylamine. The TAAR1 assay offers exceptional precision for quantifying receptor agonism, making it ideal for primary screening and SAR analysis. The VMAT2 assay provides a powerful tool for investigating the compound's impact on neurotransmitter transport and storage. By understanding the distinct principles and performance characteristics of each method, researchers can confidently select the bioassay that best aligns with their scientific inquiry, ensuring the generation of high-quality, reliable, and meaningful data.

References

  • Screening for modulators of vesicular monoamine transporter 2 activity in cells using a fluorescent substrate. NVA. [Link]

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  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PMC. [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications. [Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers. [Link]

  • VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. PMC. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PMC. [Link]

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  • Regulatory Considerations of Bioassay Lifecycle Management For Biologics. CASSS. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. ResearchGate. [Link]

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  • (+/-)-.ALPHA.-METHYLPHENETHYLAMINE | Drug Information. PharmaCompass. [Link]

  • What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

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  • 2-Methylphenethylamine. Grokipedia. [Link]

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Safety Operating Guide

Proper Disposal of 1-(2-Methylphenyl)ethylamine: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized research chemicals is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive framework for the proper disposal of amine, a substituted phenylethylamine. Given the specificity of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices for this chemical class, emphasizing procedural logic and adherence to fundamental safety principles. The ultimate authority for waste disposal is your institution's Environmental Health & Safety (EHS) department, and this guide is intended to prepare you for that essential consultation.

Part 1: Inferred Hazard Profile and Characterization

The molecular structure of amine—a secondary amine with an aromatic ring—allows us to infer its primary hazards. Amines are organic derivatives of ammonia and typically share its basicity; they can act as irritants or corrosives. The presence of the aromatic and alkyl groups suggests it is a combustible organic liquid.

Based on this structural class, we can anticipate the following characteristics, which are essential for correct waste classification.

Property / Hazard Inferred Characteristic Rationale & Immediate Implication
Physical State LiquidSpills are a primary concern; requires appropriate secondary containment.
pH / Corrosivity Basic (Alkaline)Can cause severe skin burns and eye damage. Waste must be stored in a compatible container (e.g., not aluminum) and must not be mixed with acids.
Toxicity Potentially Toxic/HarmfulAssumed to be harmful if inhaled, ingested, or absorbed through the skin until proven otherwise. All handling requires engineering controls (fume hood) and robust PPE.
Flammability Combustible LiquidMust be kept away from ignition sources. Waste containers should be stored in a designated, well-ventilated area.
Regulatory Status Likely Hazardous WasteBased on inferred corrosivity and potential toxicity, it will almost certainly be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, you must establish a safe working environment. The causality is simple: effective containment and personal protection are the only barriers between you and a potentially hazardous substance.

  • Engineering Controls : All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent the inhalation of vapors.

  • Personal Protective Equipment (PPE) : A standard ensemble for handling corrosive and potentially toxic amines includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are strongly recommended.

    • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves may provide splash protection, but for prolonged contact or submersion, heavier-duty gloves like butyl rubber or laminate are required. Always check your institution's glove selection chart.

    • Body Protection : A flame-resistant lab coat must be worn and fully buttoned. An apron may be used over the lab coat for additional protection during bulk transfers.

    • Footwear : Closed-toe shoes are required in all laboratory settings.

Part 3: Waste Characterization and Segregation Workflow

Proper disposal begins with correct characterization. This workflow guides you through the logic of classifying amine waste according to EPA regulations. The goal is to determine if the waste meets the definition of "hazardous waste," which it almost certainly will.

G A Start: Have pure or P/U-listed waste? B Consult EPA's P and U lists for listed hazardous wastes. A->B C Does the waste exhibit hazardous characteristics (D-codes)? A->C No G MANAGE AS HAZARDOUS WASTE A->G Yes D Characteristic of Ignitability (D001) Is flash point < 140°F (60°C)? C->D Check All H Consult EHS for non-hazardous waste stream. C->H No to All E Characteristic of Corrosivity (D002) Is pH <= 2 or >= 12.5? D->E D->G Yes F Characteristic of Toxicity (D004-D043) Does it contain contaminants at or above specified concentrations? E->F E->G Yes F->G Yes

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Senior Scientist’s Directive

Do not underestimate this compound based on generic "Irritant" labels. While some vendor data classifies amine as a Skin/Eye Irritant (H315/H319), structural analysis of similar secondary benzylic amines (e.g., the methyl-analog CAS 42071-12-5) indicates a high probability of Corrosivity (Skin Corr.[1][2] 1B) and severe mucous membrane damage.[2]

As your Senior Application Scientist, I enforce the Precautionary Principle : We handle this as a Corrosive, Lipophilic Base . The presence of the propyl chain and the aromatic ring increases lipophilicity, facilitating rapid skin absorption, while the secondary amine functionality ensures high basicity (pKa ~10-11).[2]

Immediate Operational Rule: All handling >10 mg requires a fume hood. No open-bench work.[1][2]

Risk Assessment & Hazard Identification

Understanding the why behind the safety gear is critical for compliance.

FeatureHazard Implication
Secondary Amine High basicity.[1][2][3] Caustic to tissue.[2] Reacts exothermically with acids and violently with oxidizers.[2]
Lipophilic Tail (Propyl + Tolyl) Enhances dermal permeability.[2] The chemical can penetrate standard nitrile gloves faster than hydrophilic caustics (like NaOH).[2]
Volatility Moderate.[2] While less volatile than diethylamine, vapors are sufficient to cause respiratory distress and corneal clouding (glaucopsia) without proper ventilation.
Decision Logic: Hazard Classification

Use this logic to validate your setup before starting.[1][2]

PPE_Decision_Tree Start Task Assessment Scale Scale of Operation? Start->Scale Small Analytical (<100 mg) Scale->Small Low Vol Large Prep/Synthesis (>100 mg) Scale->Large High Vol Risk1 Risk: Splash & Vapor Small->Risk1 Risk2 Risk: Saturation & Inhalation Large->Risk2 PPE1 Level 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Fume Hood Risk1->PPE1 PPE2 Level 2 PPE: Silver Shield/Laminate Gloves Chemical Goggles + Face Shield Tyvek Sleeves/Apron Fume Hood (High Flow) Risk2->PPE2

Figure 1: PPE Selection Logic based on operational scale. Note that prep-scale work triggers the requirement for laminate gloves due to permeation risks.[1][2]

PPE Specifications (The "Why" and "What")

A. Hand Protection (Critical)

Standard nitrile gloves offer splash protection only .[2] The lipophilic nature of the propyl and tolyl groups allows this amine to permeate nitrile in <15 minutes upon direct contact.

  • Routine Handling (<5 mins exposure risk):

    • Material: Nitrile (Minimum thickness 5 mil).[2]

    • Protocol: Double-gloving is mandatory. Inspect the outer glove immediately after any contact.[2]

  • Synthesis / Spill Cleanup / Transfer:

    • Material: EVOH/PE Laminate (e.g., Silver Shield™ or Ansell Barrier™). [1][2]

    • Why: These multi-layer films provide >4 hours of breakthrough time against amines.[2]

    • Dexterity Hack: Wear a tight nitrile glove over the laminate glove to regain dexterity and prevent the loose laminate material from snagging.

B. Respiratory Protection[2][3][5][6][7][8]
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).[2]

  • Secondary (If hood work is impossible or during spill):

    • Respirator: Full-face APR (Air Purifying Respirator).[1][2]

    • Cartridge: Multi-Gas (Organic Vapor + Ammonia/Methylamine/P100). [1][2]

    • Note: Standard Organic Vapor (OV) cartridges have short service lives with amines due to poor adsorption; specific amine-treated carbon is preferred.[1][2]

C. Eye & Body Protection[1][2][3][5][6]
  • Eyes: Chemical Splash Goggles (indirect venting).[2] Safety glasses are insufficient for liquid transfers due to the risk of basic burns.

  • Body: Chemical-resistant apron (Tyvek or rubber) over a standard 100% cotton lab coat.[1][2] Avoid synthetic blends (polyester) which can melt into skin if a reaction becomes exothermic/flammable.[2]

Operational Protocol: Handling & Transfer

This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot smell the amine because of the hood), the system is working.

Step 1: Preparation
  • Check pH Paper: Have wet pH strips taped to the hood sash.[2] This acts as a leak detector.[2] If the strip turns blue/purple, your container is leaking or the hood flow is insufficient.

  • Quench Station: Prepare a beaker of dilute citric acid (10%) or dilute HCl (1M) in the hood. This allows for immediate neutralization of contaminated pipettes or wipes.[2]

Step 2: Transfer Technique[1][2]
  • Cannula Transfer: For volumes >50 mL, use positive pressure cannula transfer to avoid open pouring.[2]

  • Syringe Handling: When using syringes, never fill >75% capacity. The plunger can stick with amines; overfilling leads to spills when force is applied.

Step 3: Decontamination (Immediate)[1][2]
  • Wipe the exterior of the reagent bottle with a dry ChemWipe, then a wet one (dilute acid).[2]

  • Dispose of the wipe immediately into the solid hazardous waste.[2]

Emergency Response Workflow

In the event of exposure, seconds determine the extent of the chemical burn. Amines saponify fats in the skin, leading to deep tissue damage that may not be immediately painful.

Emergency_Response Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin Flush 15+ mins (Soap & Water) Do NOT scrub Skin->Action_Skin Action_Eye Eyewash 15+ mins Hold lids open Remove contacts Eye->Action_Eye Action_Inhale Fresh Air Oxygen if available Monitor for edema Inhale->Action_Inhale Medical Seek Medical Aid Provide SDS/CAS Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow.[1][2][4] Note: Do not use vinegar/acid on skin burns; the heat of neutralization can worsen the injury. Use copious water.[1][2]

Disposal & Waste Management

Crucial: Improper disposal of amines is a leading cause of waste-container pressurization and explosions.[1][2]

Waste StreamProtocol
Liquid Waste Basic Organic Waste. Segregate from acids and oxidizers.[1][2] Label clearly "Contains Amines."[2][5]
Solid Waste Contaminated gloves/wipes must go into double-bagged hazardous waste.[1][2] Do not throw in regular trash; the odor will cause building evacuation.
Glassware Rinse with dilute HCl (1M) inside the fume hood before removing for washing.[2] This converts the volatile amine into a non-volatile hydrochloride salt.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: Methyl[1-(2-methylphenyl)ethyl]amine (Structural Analog Safety Data). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). [Link][1][2]

Sources

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